molecular formula C4H4BrFN2 B13684032 5-Bromo-1-(fluoromethyl)-1H-pyrazole

5-Bromo-1-(fluoromethyl)-1H-pyrazole

Cat. No.: B13684032
M. Wt: 178.99 g/mol
InChI Key: SGTNLOAPNMDSEP-UHFFFAOYSA-N
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Description

5-Bromo-1-(fluoromethyl)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a bromine atom at the 5-position and a fluoromethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(fluoromethyl)-1H-pyrazole typically involves the bromination of a pyrazole precursor. One common method is the electrophilic bromination of 1-(fluoromethyl)-1H-pyrazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of tubular reactors for diazotization reactions, followed by bromination, can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(fluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-1-(fluoromethyl)-1H-pyrazole, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-1-(fluoromethyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to develop new therapeutic agents with improved efficacy and selectivity.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty materials. Its reactivity makes it a valuable intermediate in the production of various functionalized products.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(fluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluoromethyl groups can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-1H-pyrazole
  • 5-Bromo-1-(chloromethyl)-1H-pyrazole
  • 5-Bromo-1-(trifluoromethyl)-1H-pyrazole

Uniqueness

Compared to its analogs, 5-Bromo-1-(fluoromethyl)-1H-pyrazole offers a unique combination of bromine and fluoromethyl groups. This combination can enhance its reactivity and potential applications in various fields. The fluoromethyl group, in particular, can impart unique electronic properties that are beneficial in drug design and materials science.

Properties

Molecular Formula

C4H4BrFN2

Molecular Weight

178.99 g/mol

IUPAC Name

5-bromo-1-(fluoromethyl)pyrazole

InChI

InChI=1S/C4H4BrFN2/c5-4-1-2-7-8(4)3-6/h1-2H,3H2

InChI Key

SGTNLOAPNMDSEP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CF)Br

Origin of Product

United States

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